molecular formula C10H10Co B8756209 bis(cyclopenta-2,4-dien-1-yl)cobalt

bis(cyclopenta-2,4-dien-1-yl)cobalt

Cat. No. B8756209
M. Wt: 189.12 g/mol
InChI Key: ILZSSCVGGYJLOG-UHFFFAOYSA-N
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Patent
US06300519B1

Procedure details

24.0 g (150 mmol) of 4-cyanobenzoic acid methyl ester (Fluka, Buchs, Switzerland) in 150 ml of toluene are placed under an acetylene atmosphere in an autoclave and 0.30 g (1.6 mmol) of cobaltocene (=dicyclopentadienylcobalt; Aldrich, Milwaukee, USA) is added. The mixture is then subjected to an acetylene pressure of 15 atm, heated at 180° C. and stirred for 12 hours. After cooling and release of the pressure, 9.5 g of active carbon are added to the black suspension; the mixture is diluted with 250 ml of toluene, stirred for 30 min, filtered and concentrated by evaporation. Crystallisation from warm ether by the addition of hexane yields the title compound: m.p. 96° C.; TLC (hexane/ethyl acetate 4:1): Rf=0.37; FAB MS (M+H)+=214. Further product can be obtained from the mother liquor by column chromatography (SiO2, hexane/ethyl acetate 19:1→4:1).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Name
cobaltocene
Quantity
0.3 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([C:10]#[N:11])=[CH:6][CH:5]=1.C#C.[C:15]1(C)[CH:20]=CC=[CH:17][CH:16]=1>[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2]>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:17]=[CH:16][CH:15]=[CH:20][N:11]=2)=[CH:6][CH:5]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C#N)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
cobaltocene
Quantity
0.3 g
Type
catalyst
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
release of the pressure, 9.5 g of active carbon are added to the black suspension
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
Crystallisation
TEMPERATURE
Type
TEMPERATURE
Details
from warm ether
ADDITION
Type
ADDITION
Details
by the addition of hexane

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)C1=NC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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